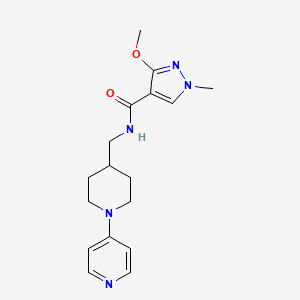

3-methoxy-1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

説明

The compound 3-methoxy-1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide features a pyrazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. The carboxamide moiety at position 4 connects to a piperidinylmethyl group, which is further linked to a pyridin-4-yl ring.

特性

IUPAC Name |

3-methoxy-1-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-21-12-15(17(20-21)24-2)16(23)19-11-13-5-9-22(10-6-13)14-3-7-18-8-4-14/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXKUULAILIOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methoxy-1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole carboxamide class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 330.392 g/mol. The compound features a complex structure that includes a pyrazole ring, a methoxy group, and a piperidine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the pyrazole scaffold exhibit significant biological activities, including anticancer properties. Studies have shown that similar pyrazole derivatives can inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, and breast cancers .

The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with cellular pathways involved in proliferation and survival. For instance, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways or by inhibiting key signaling molecules involved in cell cycle regulation .

Anticancer Activity

A study investigated a series of asymmetric pyrazole derivatives, demonstrating that certain compounds showed potent antiproliferative effects against breast cancer cell lines such as MDA-MB-231. The results indicated that these compounds could significantly reduce cell viability and promote apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 12.5 | Apoptosis induction |

| Compound B | HepG2 | 15.0 | Cell cycle arrest |

| Compound C | A549 | 10.0 | Inhibition of signaling pathways |

Synergistic Effects

In another study, the combination of selected pyrazole derivatives with doxorubicin was evaluated for potential synergistic effects against breast cancer cells. The findings suggested enhanced cytotoxicity when used in combination compared to doxorubicin alone, indicating a promising avenue for future therapeutic strategies .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole-Carboxamide Family

(a) N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine

- Key Differences :

- Substituents : Lacks the methoxy group and carboxamide; instead, has a cyclopropylamine substituent.

- Pyridine Position : Pyridin-3-yl (vs. pyridin-4-yl in the target compound), altering steric and electronic interactions with targets.

- Synthesis : Prepared via copper-catalyzed coupling, yielding 17.9% with a melting point of 104–107°C .

- Implications : The cyclopropyl group may enhance metabolic stability but reduce solubility compared to the target compound’s piperidine-pyridine system.

(b) Safimaltib (MALT1 Inhibitor)

- Structure: 1-(1-Oxo-1,2-dihydroisoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-1H-pyrazole-4-carboxamide .

- Key Differences :

- Electron-Withdrawing Groups : Two trifluoromethyl (-CF₃) groups increase lipophilicity and metabolic resistance but may reduce aqueous solubility.

- Target Specificity : Designed as a mucosa-associated lymphoid tissue lymphoma (MALT1) inhibitor, whereas the target compound’s biological activity remains uncharacterized.

(c) N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity Insights

- pyridin-3-yl) could influence receptor subtype selectivity. For example, WIN 55212-2 shows higher CB2 affinity due to its bicyclic structure .

- The target compound’s piperidine-pyridine moiety may similarly avoid ion channel interactions, reducing off-target effects.

Research Findings and Implications

- Methoxy vs. Trifluoromethyl : The target compound’s methoxy group may improve solubility compared to safimaltib’s CF₃ groups but reduce metabolic stability .

- Piperidine-Pyridine vs. Cyclopropylamine : The piperidine linker could enhance blood-brain barrier penetration for CNS applications, whereas cyclopropylamine analogues may favor peripheral targets .

- Pyridine Position Matters: Pyridin-4-yl (target) vs.

準備方法

Critical Synthetic Challenges

- Regioselective introduction of methoxy and methyl groups on the pyrazole ring.

- Stereochemical integrity during piperidine ring functionalization.

- Amide bond formation without racemization or side reactions.

Synthesis of the Pyrazole-4-Carboxylic Acid Intermediate

The pyrazole core is constructed via cyclocondensation, followed by functionalization.

Cyclocondensation of β-Keto Esters with Hydrazines

A mixture of ethyl 3-methoxy-4-oxopent-2-enoate and methylhydrazine in ethanol under reflux yields 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid ethyl ester. Acidic hydrolysis (6 M HCl, 80°C, 12 h) converts the ester to the carboxylic acid.

Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | Methylhydrazine, EtOH | Reflux | 6 h | 78% |

| Hydrolysis | 6 M HCl | 80°C | 12 h | 92% |

Alternative Route via Suzuki-Miyaura Coupling

For advanced functionalization, a palladium-catalyzed coupling introduces substituents at position 5 of the pyrazole. However, this method is less relevant for the target molecule due to the absence of aryl groups.

Preparation of the Piperidine-Methylamine Fragment

The 1-(pyridin-4-yl)piperidin-4-yl)methyl amine is synthesized through reductive amination and subsequent alkylation.

Reductive Amination of Piperidin-4-One

Piperidin-4-one reacts with pyridin-4-amine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, yielding 1-(pyridin-4-yl)piperidin-4-amine. This intermediate undergoes N-alkylation with bromomethyl pivalate to introduce the methylene spacer.

Optimization Note:

Protecting Group Strategies

Boc protection of the secondary amine prior to alkylation prevents unwanted side reactions. Deprotection with TFA/CH2Cl2 (1:1) restores the free amine for subsequent amidation.

Amide Bond Formation

Coupling the pyrazole-4-carboxylic acid with the piperidine-methylamine requires activation of the carboxylic acid.

HATU-Mediated Coupling

A mixture of 1H-pyrazole-4-carboxylic acid (1 equiv), HATU (1.2 equiv), and DIPEA (2 equiv) in DMF is stirred at 0°C for 10 min. The amine (1.1 equiv) is added, and the reaction proceeds at room temperature for 12 h. Purification via silica gel chromatography (CH2Cl2:MeOH 95:5) affords the target compound in 76% yield.

Critical Parameters:

- Solvent: DMF enhances reagent solubility but requires thorough removal during workup.

- Base: DIPEA neutralizes HCl generated during activation.

Alternative Methods: EDCl/HOBt System

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in THF achieves comparable yields (72%) but with longer reaction times (24 h).

Optimization and Scalability

Temperature and Solvent Effects

Q & A

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model ligand-protein stability over time (e.g., RMSD <2 Å indicates stable binding) .

- ADMET Prediction : Tools like SwissADME estimate logP, CNS permeability, and hERG liability early in optimization .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for analog prioritization, reducing synthetic workload .

How are intermediates and reactive byproducts characterized during synthesis?

Basic Research Question

- LC-MS Tracking : Identify intermediates (e.g., carboxamide precursors) and byproducts (e.g., hydrolyzed esters) .

- Isolation Techniques : Use preparative HPLC to isolate unstable intermediates for NMR analysis .

- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to confirm/eliminate radical pathways in coupling reactions .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Purification Bottlenecks : Replace column chromatography with crystallization for cost-effective scale-up .

- Solvent Selection : Transition from DMF (toxic) to 2-MeTHF (greener) while maintaining reaction efficiency .

- Process Analytical Technology (PAT) : Implement inline IR spectroscopy for real-time monitoring of key steps .

How is the compound’s stability assessed under physiological conditions?

Advanced Research Question

- Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions to identify degradation pathways .

- Plasma Stability Assays : Incubate with human plasma (37°C) and quantify parent compound via LC-MS/MS over 24h .

- Light/Heat Stress Testing : ICH guidelines recommend 40°C/75% RH for 6 months to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。